1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1255717-35-1
VCID: VC8223900
InChI: InChI=1S/C10H14N2.ClH/c1-7-3-2-4-9(12-7)10(11)8-5-6-8;/h2-4,8,10H,5-6,11H2,1H3;1H
SMILES: CC1=NC(=CC=C1)C(C2CC2)N.Cl.Cl
Molecular Formula: C10H15ClN2
Molecular Weight: 198.69 g/mol

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride

CAS No.: 1255717-35-1

Cat. No.: VC8223900

Molecular Formula: C10H15ClN2

Molecular Weight: 198.69 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine dihydrochloride - 1255717-35-1

Specification

CAS No. 1255717-35-1
Molecular Formula C10H15ClN2
Molecular Weight 198.69 g/mol
IUPAC Name cyclopropyl-(6-methylpyridin-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C10H14N2.ClH/c1-7-3-2-4-9(12-7)10(11)8-5-6-8;/h2-4,8,10H,5-6,11H2,1H3;1H
Standard InChI Key VFLXJWFPDYCAGU-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)C(C2CC2)N.Cl.Cl
Canonical SMILES CC1=NC(=CC=C1)C(C2CC2)N.Cl

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound consists of a cyclopropyl ring directly bonded to a methanamine group, which is further attached to a 6-methyl-substituted pyridine ring. The dihydrochloride salt form enhances solubility and stability, critical for pharmacological applications. Key structural features include:

  • Cyclopropyl group: A strained three-membered hydrocarbon ring contributing to conformational rigidity.

  • 6-Methylpyridin-2-yl moiety: A heteroaromatic ring with a methyl substituent at the 6-position, influencing electronic properties.

  • Dihydrochloride counterions: Two hydrochloride molecules protonate the amine group, forming a stable salt.

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC10H16Cl2N2\text{C}_{10}\text{H}_{16}\text{Cl}_2\text{N}_2
Molecular Weight235.15 g/mol
CAS Number1255717-35-1
IUPAC NameCyclopropyl-(6-methylpyridin-2-yl)methanamine dihydrochloride
SolubilityHighly soluble in polar solvents (e.g., water, methanol)

Spectroscopic Characterization

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}-NMR reveals signals for pyridine protons (δ\delta 6.42–7.12 ppm), cyclopropyl hydrogens (δ\delta 1.5–2.1 ppm), and methyl groups (δ\delta 1.99–2.82 ppm) .

  • Mass Spectrometry (MS):

    • Base peak at m/zm/z 162.23 corresponds to the parent amine (C10H14N2\text{C}_{10}\text{H}_{14}\text{N}_2), with fragments confirming the cyclopropyl and pyridine units.

Synthesis and Optimization

Reductive Amination Strategy

The patent EP1358179B1 outlines a reductive amination protocol for synthesizing pyridin-2-yl-methylamine derivatives :

  • Cyanohydrin Formation: Reacting chloroacetonitrile with 1-benzoyl-piperidin-4-one yields a cyanoepoxide intermediate.

  • Reductive Amination: Sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) reduces the cyanohydrin in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) at room temperature.

  • Cyanide Scavenging: Iron(II) sulfate (FeSO47H2O\text{FeSO}_4 \cdot 7\text{H}_2\text{O}) complexes residual cyanide ions, minimizing side reactions .

Table 2: Key Reaction Conditions

ParameterSpecification
TemperatureRoom temperature (20–25°C)
SolventDichloromethane/water mixture
CatalystSodium cyanoborohydride
Reaction Time24–48 hours

Large-Scale Production

A representative synthesis from the patent involves:

  • Step 1: 2-Carboxamido-5-methyl-6-chloropyridine reacts with methylamine and anhydrous copper sulfate at 110°C for 24 hours, yielding 2-methylamido-5-methyl-6-methylaminopyridine .

  • Step 2: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the amide to the corresponding amine, followed by chromatographic purification .

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